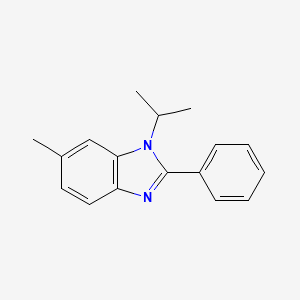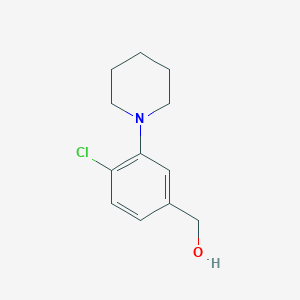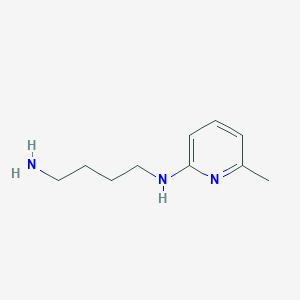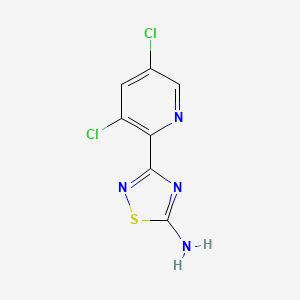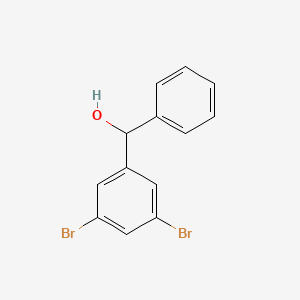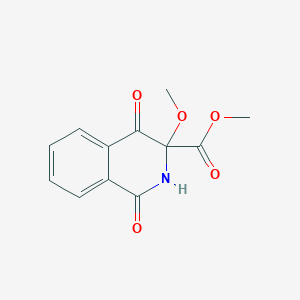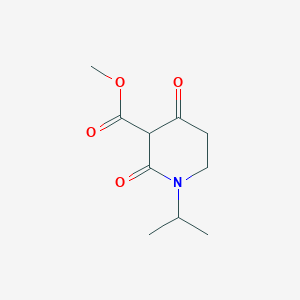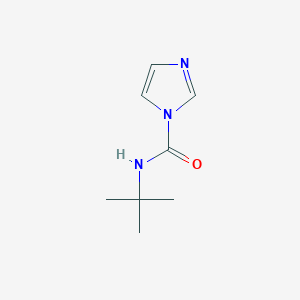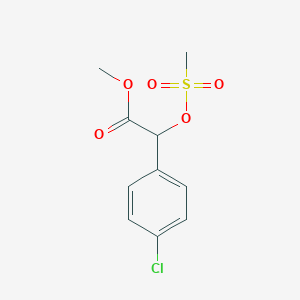
2-Methanesulfonyloxy-2-(4-chlorophenyl)acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a methylsulfonyloxy group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate typically involves the esterification of 2-(4-chlorophenyl)-2-methylsulfonyloxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of agrochemicals or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-methylsulfonyloxyacetate
- Methyl 2-(4-fluorophenyl)-2-methylsulfonyloxyacetate
- Methyl 2-(4-methylphenyl)-2-methylsulfonyloxyacetate
Uniqueness
Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, such as bromine, fluorine, or methyl groups
Propiedades
Fórmula molecular |
C10H11ClO5S |
|---|---|
Peso molecular |
278.71 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C10H11ClO5S/c1-15-10(12)9(16-17(2,13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3 |
Clave InChI |
AILSCAKMHDEMKG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)Cl)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
